Azetidin-3-ylmethanol hydrochloride
Overview
Description
3-Azetidinemethanol (hydrochloride) is an organic compound with the molecular formula C4H9NO·HCl and a molecular weight of 123.58 g/mol . It is a white to almost white powder or crystalline substance . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinemethanol (hydrochloride) typically involves the reaction of azetidine with formaldehyde under acidic conditions to form the intermediate 3-azetidinemethanol, which is then converted to its hydrochloride salt . The reaction conditions often include the use of methanol as a solvent and triethylamine as a base .
Industrial Production Methods
Industrial production methods for 3-Azetidinemethanol (hydrochloride) are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Azetidinemethanol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions include substituted azetidines, ketones, and alcohol derivatives .
Scientific Research Applications
3-Azetidinemethanol (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, including inhibitors for enzymes like SHP2.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azetidinemethanol (hydrochloride) involves its role as an intermediate in the synthesis of biologically active molecules. For example, in the synthesis of SHP2 inhibitors, it acts by providing the necessary structural framework for the inhibitor to interact with the SHP2 enzyme . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Azetidinemethanol: The base form without the hydrochloride salt.
3-(Difluoromethyl)-3-azetidinemethanol (hydrochloride): A similar compound with a difluoromethyl group.
Uniqueness
3-Azetidinemethanol (hydrochloride) is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various biologically active molecules. Its hydrochloride form enhances its stability and solubility, making it more suitable for certain applications compared to its base form .
Properties
IUPAC Name |
azetidin-3-ylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUVQGSNKVDBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647357 | |
Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928038-44-2 | |
Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (azetidin-3-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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